molecular formula C5H7Cl2NS B2707426 5-(Chloromethyl)-3-methyl-1,2-thiazole hydrochloride CAS No. 2095410-86-7

5-(Chloromethyl)-3-methyl-1,2-thiazole hydrochloride

Cat. No.: B2707426
CAS No.: 2095410-86-7
M. Wt: 184.08
InChI Key: XGMVZXMZZUNVNK-UHFFFAOYSA-N
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Description

The compound “5-(Chloromethyl)-3-methyl-1,2-thiazole hydrochloride” belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds are often synthesized through condensation reactions or ring-opening reactions .


Molecular Structure Analysis

The molecular structure of “this compound” would likely include a thiazole ring with a chloromethyl group at the 5-position and a methyl group at the 3-position .

Scientific Research Applications

Fungicidal Activity

Research on derivatives of thiazole compounds has shown promising results in the development of fungicides. For instance, compounds with a thiazole structure have been evaluated for their fungicidal activity against various fungi, demonstrating significant potential in controlling diseases in crops, such as rice sheath blight caused by Rhizoctonia solani (Chen, Li, & Han, 2000).

Corrosion Inhibition

Thiadiazoles have been explored as corrosion inhibitors, indicating that certain derivatives can significantly reduce the corrosion of metals in acidic environments. A study on new 2,5-disubstituted 1,3,4-thiadiazoles showed their effectiveness in protecting mild steel from corrosion, with experimental and theoretical approaches suggesting a correlation between their molecular structures and inhibition performance (Bentiss et al., 2007).

Antiviral and Anticancer Potential

Some studies have focused on synthesizing thiadiazole derivatives to explore their biological activities, including antiviral and anticancer properties. For example, certain 5-methyl-1,2,3-thiadiazoles synthesized via the Ugi reaction exhibited broad-spectrum activities against fungi and showed potential antivirus activities comparable to established control agents (Zheng et al., 2010).

Antileukemic Activity

Research has also been directed towards evaluating the antileukemic activity of thiazole derivatives. For instance, certain derivatives have shown significant activity against leukemia cell lines, suggesting their potential as therapeutic agents in leukemia treatment (Ladurée et al., 1989).

Structural and Computational Analysis

Moreover, the structural analysis and computational modeling of thiadiazole derivatives provide insights into their chemical properties and potential applications. Studies involving density functional theory (DFT) calculations have contributed to understanding the molecular basis of their activity, guiding the design of new compounds with improved efficacy (Kerru et al., 2019).

Properties

IUPAC Name

5-(chloromethyl)-3-methyl-1,2-thiazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNS.ClH/c1-4-2-5(3-6)8-7-4;/h2H,3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMVZXMZZUNVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095410-86-7
Record name 5-(chloromethyl)-3-methyl-1,2-thiazole hydrochloride
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